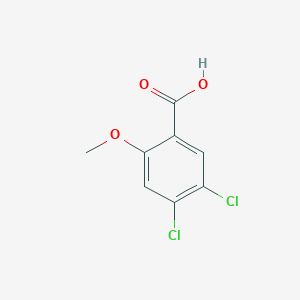

4,5-Dichloro-2-methoxybenzoic acid

説明

特性

IUPAC Name |

4,5-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXTOLYBVHEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 4,5-Dichloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4,5-Dichloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. This document details its physicochemical characteristics, outlines general experimental protocols for their determination, and presents a plausible synthetic workflow.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of computed data and comparative analysis with structurally similar compounds allows for a robust estimation of its physical properties.

Data Presentation: Physicochemical Properties of this compound

| Property | Value/Description | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 201150-65-4 | PubChem[1] |

| Molecular Formula | C₈H₆Cl₂O₃ | PubChem[1] |

| Molecular Weight | 221.03 g/mol | PubChem[1] |

| Melting Point | Predicted: 112-116 °C (based on isomer data) | ChemBK (for 2,5-dichloro-6-methoxybenzoic acid)[2] |

| Boiling Point | Predicted: ~317 °C (based on isomer data) | ChemBK (for 2,5-dichloro-6-methoxybenzoic acid)[2] |

| Solubility | Predicted to be sparingly soluble in water, soluble in alcohols and other organic solvents. | General principle for similar organic acids |

| pKa | Predicted: ~2.40 (based on isomer data) | ChemBK (for 2,5-dichloro-6-methoxybenzoic acid)[2] |

| XLogP3 | 2.7 | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Appearance | Expected to be a crystalline solid. | General property of benzoic acid derivatives |

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of the key physical properties of solid organic acids like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the crystalline material is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

For high-melting solids, the boiling point is often determined under reduced pressure to prevent decomposition. However, a general method for determining the boiling point of an organic compound at atmospheric pressure is the capillary method.

Procedure:

-

A small amount of the liquid compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated gently in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of an organic acid can be qualitatively and quantitatively assessed in various solvents.

Qualitative Procedure:

-

A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C).

-

The mixture is agitated vigorously for a set period.

-

Visual observation determines if the solid has dissolved completely, partially, or not at all. This can be repeated with different solvents (e.g., water, ethanol, acetone, dichloromethane).

Quantitative Procedure (Shake-Flask Method):

-

An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A precisely weighed sample of the organic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or ethanol to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, based on known organic chemistry transformations and synthetic routes for similar compounds.

Caption: Plausible synthesis workflow for this compound.

References

4,5-Dichloro-2-methoxybenzoic acid molecular weight

An In-depth Technical Guide to 4,5-Dichloro-2-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid. It serves as a foundational resource for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and applications. The information is intended for research use only.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. Its chemical structure, featuring two chlorine atoms and a methoxy group on the benzene ring, makes it a valuable intermediate in organic synthesis.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 221.03 g/mol | [1][3] |

| Chemical Formula | C₈H₆Cl₂O₃ | [1][2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 201150-65-4 | [1][2][3] |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Cl)Cl | [1][3] |

| InChI Key | WBFXTOLYBVHEHR-UHFFFAOYSA-N | [3] |

| Storage | 2-8°C, dry and sealed | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the direct chlorination of its precursor, 2-methoxybenzoic acid.[4] This electrophilic aromatic substitution targets the positions activated by the methoxy group and deactivated by the carboxylic acid group.

References

An In-depth Technical Guide to 4,5-Dichloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid, primarily recognized as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical compounds.[1][2] Its chemical structure, featuring a benzoic acid core with methoxy and dichloro substitutions, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery and research, based on the activities of structurally related compounds. While direct biological data on this specific molecule is limited, this paper aims to provide a foundational resource for researchers by detailing relevant experimental protocols and highlighting areas for future investigation.

Introduction

This compound, with the International Union of Pure and Applied Chemistry (IUPAC) name This compound , is a synthetic organic compound that has garnered interest as a building block in organic synthesis.[3] Its utility is primarily as a precursor for the synthesis of more complex molecules, such as dibenzofurans and catechols.[2] The presence of reactive sites—the carboxylic acid group and the chlorinated aromatic ring—allows for a variety of chemical transformations, making it a valuable starting material for creating diverse molecular architectures. This guide will summarize its known properties and provide detailed experimental methodologies relevant to its synthesis and potential biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are computationally derived and provide essential information for handling, storage, and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₆Cl₂O₃ | [3] |

| Molecular Weight | 221.03 g/mol | [3] |

| CAS Number | 201150-65-4 | [2] |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Cl)Cl | [3] |

| InChI Key | WBFXTOLYBVHEHR-UHFFFAOYSA-N | [3] |

| XLogP3 | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 219.9693994 Da | [3] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the chlorination of 2-methoxybenzoic acid.[4] This process involves the electrophilic aromatic substitution of chlorine atoms onto the benzene ring.

Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

A suitable chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst (optional)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis

-

Rotary evaporator

Procedure:

-

Activation of Carboxylic Acid (optional but recommended): In a round-bottom flask, suspend 2-methoxybenzoic acid in an excess of thionyl chloride. Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain 2-methoxybenzoyl chloride.

-

Chlorination: Dissolve the 2-methoxybenzoyl chloride (or 2-methoxybenzoic acid) in a suitable anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. If using a catalyst, add anhydrous aluminum chloride portion-wise. Slowly introduce the chlorinating agent (e.g., bubble chlorine gas through the solution or add sulfuryl chloride dropwise) while maintaining the low temperature. The molar ratio of the chlorinating agent to the starting material will determine the degree of chlorination. For dichlorination, at least two equivalents of the chlorinating agent are required.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture over ice. If a catalyst was used, decompose it by the slow addition of dilute hydrochloric acid. Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Hydrolysis (if starting from the acid chloride): If 2-methoxybenzoyl chloride was used, the resulting chlorinated acid chloride should be hydrolyzed. This can be achieved by stirring the organic extract with a dilute solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-methoxybenzoic Acid from 2-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dichloro-2-methoxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthetic route involves the direct chlorination of 2-methoxybenzoic acid. This document outlines a detailed experimental protocol, presents key quantitative data, and visualizes the process workflow.

Introduction

This compound is an important building block in organic synthesis.[1] Its structure, featuring a dichlorinated benzene ring with a methoxy and a carboxylic acid group, makes it a versatile precursor for the synthesis of more complex molecules, including those with potential biological activity. The most direct and established method for its preparation is the electrophilic aromatic substitution of 2-methoxybenzoic acid with a suitable chlorinating agent.[2] This guide focuses on a robust and reproducible method for this transformation.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 2-Methoxybenzoic Acid | This compound |

| Molecular Formula | C₈H₈O₃ | C₈H₆Cl₂O₃ |

| Molecular Weight | 152.15 g/mol | 221.03 g/mol [3][4] |

| CAS Number | 579-75-9 | 201150-65-4[3][4] |

| Appearance | White crystalline powder | Off-white to white solid |

| Melting Point | 101-104 °C | Not available |

| Boiling Point | 275 °C | Not available |

| Solubility | Soluble in ethanol, ether, and hot water. | Soluble in many organic solvents. |

Synthesis Pathway

The synthesis of this compound from 2-methoxybenzoic acid is achieved through a direct dichlorination reaction. The methoxy group and the carboxylic acid group on the benzene ring direct the electrophilic substitution of chlorine to the 4 and 5 positions.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the chlorination of benzoic acid derivatives and is optimized for the synthesis of the desired dichlorinated product.

4.1. Materials and Reagents

-

2-Methoxybenzoic acid (99%+)

-

Glacial acetic acid

-

Chlorine gas (Cl₂)

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Deionized water

4.2. Equipment

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Reaction Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq.) in glacial acetic acid.

-

Chlorination: Cool the solution in an ice bath. Bubble chlorine gas (a slight excess, >2.0 eq.) slowly through the stirred solution. The reaction is exothermic and the temperature should be monitored and maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the product. The reaction time will likely be several hours to ensure dichlorination.

-

Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any excess chlorine. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate and water. Shake the funnel and allow the layers to separate. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4.4. Purification

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Expected Results and Characterization

While a specific yield for this dichlorination is not widely reported and would depend on the optimization of reaction conditions, a moderate to good yield can be anticipated. The final product should be characterized to confirm its identity and purity.

6.1. Quantitative Data

| Parameter | Expected Value |

| Yield | Dependent on reaction optimization |

| Purity (by HPLC) | >95% after recrystallization |

6.2. Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the benzene ring, and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 220), with a characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) absorption for the carboxylic acid, a broad O-H stretch, and C-O and C-Cl stretching vibrations.

Safety Considerations

-

Chlorine gas is highly toxic and corrosive. This experiment must be conducted in a well-ventilated fume hood.

-

Glacial acetic acid and concentrated hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 2-methoxybenzoic acid. The described protocol, based on the principles of electrophilic aromatic substitution, offers a clear and logical pathway for obtaining this valuable chemical intermediate. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yield and purity for their specific applications.

References

An In-depth Technical Guide to Precursors for the Synthesis of 4,5-Dichloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthetic pathways for the preparation of 4,5-dichloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic strategies, presents quantitative data where available, and includes detailed experimental protocols and workflow visualizations to support research and development efforts.

Primary Precursor: 2-Methoxybenzoic Acid

The most direct and established route to this compound is through the electrophilic chlorination of 2-methoxybenzoic acid.[1] The methoxy group at the 2-position and the carboxylic acid group are ortho, para-directing and meta-directing respectively, influencing the regioselectivity of the chlorination to the 4 and 5 positions.

Synthetic Pathway from 2-Methoxybenzoic Acid

The synthesis involves the direct dichlorination of 2-methoxybenzoic acid using a suitable chlorinating agent.

Caption: Synthesis of this compound from 2-methoxybenzoic acid.

Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid

While specific detailed protocols with quantitative yields for the dichlorination of 2-methoxybenzoic acid to the 4,5-dichloro isomer are not extensively documented in publicly available literature, a general procedure can be outlined based on standard chlorination reactions of substituted benzoic acids.

Materials:

-

2-Methoxybenzoic Acid

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Lewis acid catalyst (e.g., FeCl₃, I₂) (optional, but often used to enhance reactivity)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetic acid)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Appropriate workup and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 2-methoxybenzoic acid in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), and a reflux condenser connected to a gas trap.

-

Catalyst Addition: If a catalyst is used, add it to the solution.

-

Chlorination:

-

Using Chlorine Gas: Bubble chlorine gas through the solution at a controlled rate. The reaction temperature should be monitored and controlled, typically ranging from room temperature to reflux, depending on the solvent and catalyst.

-

Using Sulfuryl Chloride: Add sulfuryl chloride dropwise to the solution. The reaction may be initiated at room temperature and then heated to reflux to ensure completion.

-

-

Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If chlorine gas was used, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Quench the reaction by carefully adding a sodium thiosulfate solution to neutralize any remaining chlorinating agent.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove unreacted starting material and acidic byproducts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value/Range | Notes |

| Starting Material | 2-Methoxybenzoic Acid | |

| Chlorinating Agent | Chlorine Gas or Sulfuryl Chloride | Stoichiometry needs to be carefully controlled to favor dichlorination. |

| Catalyst | FeCl₃ or I₂ (optional) | Can improve reaction rate and yield. |

| Solvent | Carbon Tetrachloride, Acetic Acid | Choice of solvent can influence reaction conditions. |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the chlorinating agent and solvent. |

| Reaction Time | Several hours | Requires monitoring for completion. |

| Reported Yield | Not specified in detail for this specific transformation. | Yields for similar chlorinations of benzoic acids can range from moderate to high. |

Alternative Precursor: p-Aminosalicylic Acid (for a structurally related compound)

An alternative, multi-step synthesis route has been described for a structurally similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, starting from the readily available and inexpensive p-aminosalicylic acid.[2] While not a direct synthesis of the target compound, this pathway illustrates a different precursor strategy and could potentially be adapted.

Synthetic Pathway from p-Aminosalicylic Acid

This pathway involves methylation, chlorination, and hydrolysis.

Caption: Multi-step synthesis of a related compound from p-aminosalicylic acid.

Experimental Protocol for the Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

The following protocol is based on a patented method.[2]

Step 1: Methylation

-

Mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.

-

Cool the mixture to 20-30°C.

-

Gradually add dimethyl sulfate dropwise and continue the reaction.

-

After the reaction is complete, extract the product with ethyl acetate.

-

Rotary evaporate the solvent to obtain a solid, which is then dried to yield 4-amino-2-methoxybenzoic acid methyl ester.

Step 2: Chlorination

-

Stir a mixture of 4-amino-2-methoxybenzoic acid methyl ester and N-chlorosuccinimide (in a 1:1 molar ratio) in a DMF solution at 70°C for 3 hours.[2]

-

Pour the hot reaction mixture into ice water to precipitate a solid.

-

Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis

-

Reflux a mixture of methyl 4-amino-5-chloro-2-methoxybenzoate and sodium hydroxide (in a 1:2.2 molar ratio) in a methanol and water solution (5:2 volume ratio) for over 2 hours.[2]

-

Add activated carbon for decolorization and reflux for an additional 30 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Evaporate the solvent.

-

Dissolve the residue in water and adjust the pH to 5 with 3mol/L hydrochloric acid to precipitate the product.

-

Filter and dry the white solid to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

Quantitative Data for the Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid [2]

| Step | Reactants | Molar Ratio | Solvent | Temperature | Time | Yield |

| Methylation | p-Aminosalicylic acid, Dimethyl sulfate, KOH | - | Acetone | 20-30°C | 5-6 hours | - |

| Chlorination | 4-Amino-2-methoxybenzoic acid methyl ester, N-Chlorosuccinimide | 1:1 | DMF | 70°C | 3 hours | 87.5% - 88.3% |

| Hydrolysis | Methyl 4-amino-5-chloro-2-methoxybenzoate, NaOH | 1:2.2 | Methanol/Water (5:2) | Reflux | >2 hours | 90.8% - 91.4% |

Conclusion

For the direct synthesis of this compound, 2-methoxybenzoic acid stands out as the most logical and established precursor. The synthesis proceeds via a direct dichlorination, which, while conceptually straightforward, requires careful control of reaction conditions to achieve high yield and regioselectivity. For researchers seeking alternative strategies or working with related structures, the multi-step synthesis from p-aminosalicylic acid provides a well-documented, high-yielding pathway to a closely related analogue, showcasing the versatility of precursor selection in accessing substituted benzoic acid derivatives. Further optimization and detailed reaction condition screening for the direct chlorination of 2-methoxybenzoic acid are recommended for process development and scale-up.

References

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Dichlorinated Benzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the six dichlorinated benzoic acid (DCBA) isomers. These compounds, while structurally similar, exhibit a fascinating range of biological effects, from potent herbicidal action to modulation of critical cellular signaling pathways. This document delves into their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows to serve as a vital resource for researchers in agrochemistry, pharmacology, and drug development.

Introduction: The Significance of Chlorine Positioning

The six isomers of dichlorobenzoic acid—2,3-DCBA, 2,4-DCBA, 2,5-DCBA, 2,6-DCBA, 3,4-DCBA, and 3,5-DCBA—are defined by the arrangement of two chlorine atoms on the benzoic acid ring. This seemingly subtle structural variation dramatically influences their physicochemical properties and, consequently, their interactions with biological systems. While some isomers are established herbicides, others serve as building blocks in pharmaceutical synthesis, highlighting the diverse potential of this chemical class. A key aspect of their biological activity is their interaction with auxin pathways in plants, either mimicking the natural hormone or inhibiting its transport, leading to profound effects on plant growth and development.

Quantitative Data on Biological Activities

A comparative analysis of the biological activities of dichlorinated benzoic acid isomers reveals a strong dependence on the chlorine substitution pattern. While comprehensive quantitative data for all isomers across all activities is not always available in a single source, this section compiles the most relevant findings.

Herbicidal and Auxin-like Activity

The herbicidal and auxin-like activities of DCBA isomers are intrinsically linked. Many of their herbicidal effects stem from their ability to disrupt auxin homeostasis. A key study evaluated the effects of all six dichlorobenzoic acid isomers on growth and polar auxin transport, revealing that the most effective growth promoters were the least inhibitory to transport, and the most potent transport inhibitors were generally poor auxins[1][2][3][4].

Table 1: Comparative Herbicidal and Auxin-like Activity of Dichlorinated Benzoic Acid Isomers

| Isomer | Herbicidal Activity (Qualitative) | Auxin-like Activity (Qualitative) | Inhibition of Polar Auxin Transport (Qualitative) |

| 2,3-DCBA | Weak | Weak auxin and auxin synergistic activity may arise from its inhibition of the transport of endogenous auxin[1][2][3][4]. | Moderate Inhibitor |

| 2,4-DCBA | Yes (Used as a herbicide) | Synthetic auxin[5] | Weak Inhibitor |

| 2,5-DCBA | Yes (Intermediate in herbicide synthesis)[4] | Moderate | Weak Inhibitor |

| 2,6-DCBA | Yes (Known herbicide)[4] | Poor Auxin | Potent Inhibitor |

| 3,4-DCBA | Yes | Moderate | Weak Inhibitor |

| 3,5-DCBA | Yes (Used as a herbicide)[6] | Moderate | Weak Inhibitor |

Note: Quantitative IC50 values for the herbicidal activity of each isomer are not consistently reported in the literature. The qualitative descriptions are based on available studies.

Cytotoxic Activity

While research on the direct cytotoxic effects of all six DCBA isomers on cancer cell lines is limited, studies on related chlorobenzoic acid derivatives suggest potential anticancer activity. For meaningful comparison, further research is needed to establish the IC50 values of each DCBA isomer against various cancer cell lines.

Table 2: Cytotoxic Activity of Dichlorinated Benzoic Acid Isomers (Hypothetical Data Structure)

| Isomer | Cell Line | IC50 (µM) |

| 2,3-DCBA | HeLa | Data not available |

| 2,4-DCBA | HeLa | Data not available |

| 2,5-DCBA | HeLa | Data not available |

| 2,6-DCBA | HeLa | Data not available |

| 3,4-DCBA | HeLa | Data not available |

| 3,5-DCBA | HeLa | Data not available |

| 2,3-DCBA | MCF-7 | Data not available |

| 2,4-DCBA | MCF-7 | Data not available |

| 2,5-DCBA | MCF-7 | Data not available |

| 2,6-DCBA | MCF-7 | Data not available |

| 3,4-DCBA | MCF-7 | Data not available |

| 3,5-DCBA | MCF-7 | Data not available |

Antimicrobial Activity

The antimicrobial properties of dichlorinated benzoic acid isomers are not as extensively studied as their herbicidal effects. However, research on derivatives of 2-chlorobenzoic acid has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria[7]. Further investigation is required to determine the Minimum Inhibitory Concentration (MIC) values for each of the six DCBA isomers against common bacterial strains like Escherichia coli and Staphylococcus aureus.

Table 3: Antimicrobial Activity of Dichlorinated Benzoic Acid Isomers (Hypothetically Structured Data)

| Isomer | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |

| 2,3-DCBA | Data not available | Data not available |

| 2,4-DCBA | Data not available | Data not available |

| 2,5-DCBA | Data not available | Data not available |

| 2,6-DCBA | Data not available | Data not available |

| 3,4-DCBA | Data not available | Data not available |

| 3,5-DCBA | Data not available | Data not available |

Signaling Pathways and Mechanisms of Action

The primary mechanism of biological activity for many dichlorinated benzoic acid isomers revolves around their interference with auxin signaling and transport in plants.

Auxin Signaling Pathway

Auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of events that disrupt normal growth. At the molecular level, auxin binds to receptor proteins, promoting the degradation of transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

Inhibition of Polar Auxin Transport

Certain DCBA isomers, particularly 2,6-DCBA, act as potent inhibitors of polar auxin transport[1][2][3]. This process is crucial for establishing auxin gradients that control various developmental processes in plants. By blocking the transport of endogenous auxin, these isomers disrupt normal growth and development, contributing to their herbicidal effects.

References

- 1. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Auxin activity of substituted benzoic acids and their effect on polar auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dichloro-2-methoxybenzoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloro-2-methoxybenzoic acid, a key chemical intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and highlights its critical role in the synthesis of the targeted anticancer drug, trametinib. Furthermore, it delves into the biological context of trametinib's mechanism of action by visualizing the MAPK/ERK signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and a methoxy group on the benzoic acid scaffold, makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 201150-65-4 | [1] |

| Molecular Formula | C₈H₆Cl₂O₃ | [2] |

| Molecular Weight | 221.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Cl)Cl | [2] |

Synthesis of this compound

Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid

This protocol is a representative procedure based on the general knowledge of aromatic chlorination reactions.

Materials:

-

2-Methoxybenzoic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst (optional, for enhanced reactivity)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

If using a catalyst, add a catalytic amount of anhydrous aluminum chloride (e.g., 0.1 eq).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (2.0-2.2 eq) dropwise to the stirred solution. The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Expected Yield and Purity: Yields for dichlorination of substituted benzoic acids can vary. Based on similar reactions, a yield in the range of 70-90% would be expected. The purity of the recrystallized product should be >95% as determined by HPLC and NMR.

Workflow for Synthesis and Purification

Application as a Key Intermediate in the Synthesis of Trametinib

This compound is a crucial intermediate in the synthesis of trametinib (trade name Mekinist), a potent and selective inhibitor of MEK1 and MEK2 kinases, which is used in the treatment of various cancers, particularly melanoma.[3]

The synthesis of trametinib involves the coupling of this compound with a complex amine side chain. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.

Synthesis of 4,5-Dichloro-2-methoxybenzoyl chloride

Experimental Protocol:

This protocol is based on standard procedures for the formation of acid chlorides from carboxylic acids.[3][4]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ produced), suspend this compound (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with anhydrous toluene may be performed.

-

The resulting crude 4,5-dichloro-2-methoxybenzoyl chloride is typically a solid or high-boiling oil and is often used in the subsequent step without further purification.

Quantitative Data for Acid Chloride Formation (Representative):

| Reagent | Equivalents | Typical Yield (%) | Purity |

| Thionyl Chloride | 1.5 - 2.0 | >95 | Crude, used directly |

| Oxalyl Chloride | 1.2 - 1.5 | >95 | Crude, used directly |

Synthesis of a Trametinib Precursor

The following step involves the amidation of 4,5-dichloro-2-methoxybenzoyl chloride with a diamine intermediate. While the exact industrial synthesis of trametinib is proprietary, a plausible subsequent step involves the reaction with an appropriate amine, such as a derivative of N1-methyl-N1-(3-aminophenyl)ethane-1,2-diamine.

General Experimental Protocol (Amidation):

-

In a dry reaction vessel under an inert atmosphere, dissolve the amine intermediate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C.

-

Slowly add a solution of 4,5-dichloro-2-methoxybenzoyl chloride (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and excess reagents, followed by drying and concentration of the organic phase.

-

The crude product is then purified, typically by column chromatography or recrystallization.

Overall Synthetic Workflow to Trametinib Intermediate

Biological Context: The MAPK/ERK Signaling Pathway

Trametinib functions by inhibiting MEK1 and MEK2, which are central components of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components of this pathway, such as the BRAF kinase, lead to its constitutive activation, driving uncontrolled cell growth.

Simplified MAPK/ERK Signaling Pathway

By inhibiting MEK1 and MEK2, trametinib effectively blocks the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with a constitutively active MAPK/ERK pathway.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of the clinically important anticancer agent, trametinib. Its synthesis from readily available starting materials and its subsequent conversion to a reactive acid chloride make it an accessible building block for medicinal chemists. Understanding the synthetic pathways involving this intermediate, as well as the biological pathways targeted by the final drug products, is essential for the rational design and development of new therapeutic agents. This guide provides a foundational resource for researchers working in these areas.

References

The Versatile Scaffold of 4,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-methoxybenzoic acid is a halogenated and methoxylated aromatic carboxylic acid that has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its substituted phenyl ring provides a unique template for the design and synthesis of novel therapeutic agents targeting a range of biological entities. This technical guide explores the potential applications of this compound as a core structure in the development of antagonists for dopamine and serotonin receptors, as well as its prospective role in the creation of histone deacetylase (HDAC) inhibitors. Detailed experimental protocols for the synthesis of its derivatives and for key biological assays are provided, alongside quantitative data to inform structure-activity relationship (SAR) studies. Visualizations of experimental workflows and signaling pathways are included to facilitate a deeper understanding of its utility in drug discovery.

Introduction: The Chemical Landscape of this compound

This compound is a chemical intermediate primarily utilized in the synthesis of more complex molecules within the pharmaceutical and agricultural sectors.[1] Its structure, characterized by a benzoic acid core with chlorine and methoxy substituents, offers several points for chemical modification, making it an attractive starting material for combinatorial chemistry and lead optimization. The presence of the dichloro substitution pattern and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives, including metabolic stability and receptor binding affinity.

This guide will delve into three key potential applications of the this compound core in medicinal chemistry:

-

Dopamine D2 and Serotonin 5-HT3 Receptor Antagonists: As a precursor to 4,5-dichloro-2-methoxybenzamide, this scaffold is instrumental in developing ligands with potential activity at these important neurological targets.

-

Serotonin 5-HT4 Receptor Agonists and Antagonists: A closely related analog, 4-amino-5-chloro-2-methoxybenzoic acid, serves as a key building block for potent modulators of the 5-HT4 receptor, highlighting the potential of the substituted methoxybenzoic acid core.

-

Histone Deacetylase (HDAC) Inhibitors: The broader class of benzoic acid derivatives has shown promise as inhibitors of HDACs, a family of enzymes implicated in cancer and other diseases. The unique electronic properties of the this compound scaffold make it an intriguing candidate for the design of novel HDAC inhibitors.

Synthetic Pathways and Key Intermediates

The primary utility of this compound in medicinal chemistry is as a key intermediate. The synthesis of its derivatives often proceeds through the formation of a more reactive acid chloride.

Synthesis of 4,5-Dichloro-2-methoxybenzoyl Chloride

A common method for activating the carboxylic acid is its conversion to an acid chloride, typically using thionyl chloride (SOCl₂).[2] This intermediate is then readily reacted with amines to form amides.

Applications in Medicinal Chemistry

Dopamine D2 and Serotonin 5-HT3 Receptor Antagonists

Signaling Pathway for Dopamine D2 Receptor (Gi-coupled)

Serotonin 5-HT4 Receptor Agonists and Antagonists

While not a direct derivative, the structurally related 4-amino-5-chloro-2-methoxybenzoic acid is a crucial component in the synthesis of potent and selective 5-HT4 receptor ligands. The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function.

Esters of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent 5-HT4 receptor agonists and antagonists. The biological activity of these compounds is highly dependent on the nature of the ester substituent.

Quantitative Data: 5-HT4 Receptor Binding Affinities

| Compound ID | R Group (Ester) | Kᵢ (nM) for [³H]GR113808 binding | pA₂ | Pharmacological Profile |

| 7a | 2-(1-Piperidinyl)ethyl | 1.07 ± 0.5 | - | Partial Agonist |

| 7g | 2-(cis-3,5-Dimethylpiperidinyl)ethyl | 0.26 ± 0.06 | 8.6 | Antagonist |

| 7k | 2-(4-Acetylamino-1-piperidinyl)ethyl | 1.0 ± 0.3 | - | Partial Agonist |

Data sourced from a study on new esters of 4-amino-5-chloro-2-methoxybenzoic acid.

Signaling Pathway for 5-HT4 Receptor (Gs-coupled)

References

The Strategic Application of 4,5-Dichloro-2-methoxybenzoic Acid in the Synthesis of Dibenzofurans and Catechols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methoxybenzoic acid is a versatile chemical intermediate whose utility in the synthesis of complex organic molecules is of significant interest to the pharmaceutical and materials science sectors. Its specific substitution pattern—two chlorine atoms, a methoxy group, and a carboxylic acid on a benzene ring—offers a unique platform for the construction of high-value compounds, notably dibenzofurans and catechols. Dibenzofurans are a core structural motif in numerous biologically active natural products and pharmaceutical agents, while catechols are crucial functionalities in medicinal chemistry and are precursors to a wide array of therapeutics.

This technical guide details plausible and robust synthetic strategies for the conversion of this compound into both dibenzofuran and catechol derivatives. The methodologies presented are grounded in well-established chemical transformations and are designed to provide a clear and actionable framework for laboratory synthesis. This document provides detailed experimental protocols, quantitative data for representative transformations, and logical workflow diagrams to facilitate a comprehensive understanding of the synthetic pathways.

I. Synthesis of Dibenzofuran Derivatives

The synthesis of a dibenzofuran core from this compound can be envisioned through a two-step sequence: an initial Ullmann condensation to form a diaryl ether, followed by an intramolecular palladium-catalyzed C-H activation/C-O cyclization.

Logical Workflow: Dibenzofuran Synthesis

Caption: Synthetic workflow for dibenzofuran synthesis from this compound.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In this proposed synthesis, the chlorine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution by the adjacent carboxylic acid group.

Experimental Protocol: Synthesis of 2-(Aryloxy)-4,5-dichlorobenzoic Acid

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), the desired phenol (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the benzoic acid derivative.

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 1 M hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diaryl ether.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

The diaryl ether intermediate can be cyclized to the corresponding dibenzofuran via a palladium-catalyzed C-H activation/C-O bond formation.[3][4][5][6] This reaction typically employs a palladium catalyst and an oxidant.

Experimental Protocol: Synthesis of a Substituted Dibenzofuran

-

Reaction Setup: In a pressure-rated vial, combine the 2-(aryloxy)-4,5-dichlorobenzoic acid (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable ligand such as triphenylphosphine (0.1 eq).

-

Solvent and Additives: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) and an oxidant like copper(II) acetate (2.0 eq).

-

Reaction Conditions: Seal the vial and heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Washing: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dibenzofuran derivative by column chromatography on silica gel.

Quantitative Data: Representative Dibenzofuran Synthesis

| Step | Reactants | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chlorobenzoic acid, Phenol | 2-Phenoxybenzoic acid | CuI | DMF | 140 | 18 | 75-85 |

| 2 | 2-Phenoxybenzoic acid | Dibenzofuran-1-carboxylic acid | Pd(OAc)₂ | DMSO | 130 | 16 | 60-70 |

Note: The data presented in this table is based on analogous reactions reported in the literature and serves as a representative example. Actual yields may vary depending on the specific substrates and reaction conditions.

II. Synthesis of Catechol Derivatives

The synthesis of a catechol from this compound is primarily achieved through the demethylation of the methoxy group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[7][8][9][10][11]

Logical Workflow: Catechol Synthesis

Caption: Synthetic workflow for catechol synthesis from this compound.

Experimental Protocol: Demethylation to form 4,5-Dichloro-2,3-dihydroxybenzoic Acid

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1 M solution of boron tribromide in DCM (1.2-1.5 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of methanol.

-

Concentration: Remove the solvent under reduced pressure.

-

Work-up: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude catechol derivative by recrystallization or column chromatography on silica gel.

Quantitative Data: Representative Catechol Synthesis

| Reactant | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Methoxybenzoic acid | 2-Hydroxybenzoic acid | BBr₃ | DCM | -78 to RT | 12 | 85-95 |

| 3,4-Dimethoxybenzoic acid | 3,4-Dihydroxybenzoic acid | BBr₃ | DCM | -78 to RT | 14 | 80-90 |

Note: The data presented in this table is based on analogous reactions reported in the literature and serves as a representative example. Actual yields may vary depending on the specific substrate and reaction conditions.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic and polyhydroxylated aromatic compounds. The synthetic routes outlined in this guide for the preparation of dibenzofurans and catechols utilize robust and well-documented chemical transformations. The provided experimental protocols and representative data offer a solid foundation for researchers to explore and optimize these syntheses for their specific applications in drug discovery and materials science. Careful execution of these procedures, with appropriate monitoring and purification, will enable the efficient production of these important molecular scaffolds.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. | Semantic Scholar [semanticscholar.org]

- 5. Item - Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed CâH Activation/CâO Cyclization - American Chemical Society - Figshare [acs.figshare.com]

- 6. Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis | Yoshikai Group [pharm.tohoku.ac.jp]

- 7. benchchem.com [benchchem.com]

- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 4,5-Dichloro-2-methoxybenzoic Acid and Its Analogs as Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the utility of 4,5-dichloro-2-methoxybenzoic acid and its structurally related analogs as versatile building blocks in the synthesis of pharmacologically active compounds. Particular focus is given to the development of potent and selective ligands for the serotonin 5-HT4 receptor, a key target in contemporary drug discovery for gastrointestinal and cognitive disorders.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry due to their synthetic tractability and their ability to engage in various biological interactions. The specific substitution pattern of this compound provides a unique electronic and steric profile, making it a valuable starting point for the synthesis of novel drug candidates. The methoxy group can influence metabolic stability and molecular conformation, while the chloro substituents can enhance binding affinity and modulate electronic properties.[1]

While direct applications of this compound are not extensively documented in late-stage clinical candidates, its close structural analog, 4-amino-5-chloro-2-methoxybenzoic acid, has proven to be a critical precursor for a class of potent 5-HT4 receptor modulators. This guide will focus on the synthesis and biological evaluation of these derivatives as a prime example of the utility of this chemical scaffold.

Synthesis of Key Intermediates and Final Compounds

The synthesis of bioactive compounds from this scaffold typically involves a multi-step process. A key intermediate is 4-amino-5-chloro-2-methoxybenzoic acid, which can be prepared from readily available starting materials.

A common synthetic route starts from p-aminosalicylic acid and proceeds through methylation, chlorination, and saponification.

-

Step 1: Methylation of p-aminosalicylic acid. p-Aminosalicylic acid is treated with dimethyl sulfate in the presence of a base like potassium hydroxide in an acetone solution. This step methylates both the phenolic hydroxyl and carboxylic acid groups, yielding 4-amino-2-methoxy-benzoic acid methyl ester.[2]

-

Step 2: Chlorination. The resulting methyl ester undergoes regioselective chlorination using N-chlorosuccinimide (NCS) in a solvent such as DMF. The chlorine atom is introduced at the position ortho to the activating amino group.[1][2]

-

Step 3: Saponification. The methyl ester of 4-amino-5-chloro-2-methoxybenzoic acid is then hydrolyzed to the free carboxylic acid using a base like potassium hydroxide in a mixture of methanol and water under reflux.[2]

The final ester derivatives are synthesized by coupling 4-amino-5-chloro-2-methoxybenzoic acid with various substituted piperidineethanols. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.

-

Step 1: Formation of the Acid Chloride. 4-amino-5-chloro-2-methoxybenzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-amino-5-chloro-2-methoxybenzoyl chloride.

-

Step 2: Esterification. The acid chloride is then reacted with the desired substituted 1-piperidineethanol in an inert solvent, often in the presence of a base to neutralize the HCl generated.

The following diagram illustrates the general synthetic workflow:

Biological Activity: Modulation of the 5-HT4 Receptor

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent agonists and antagonists at the 5-HT4 receptor. The pharmacological profile can be dramatically altered by the substitution on the piperidine ring.

The following table summarizes the biological activity of a series of ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid.

| Compound ID | R Group on Piperidine | 5-HT4 Receptor Affinity (Ki, nM) | Functional Activity (pA2/pEC50) | Agonist/Antagonist Profile |

| 7a (ML 10302) | H | 1.07 ± 0.5 | pEC50 = 8.5 | Partial Agonist |

| 7k | 4-CONH2 | 1.0 ± 0.3 | - | Agonist |

| 7g | cis-3,5-dimethyl | 0.26 ± 0.06 | pA2 = 8.6 | Antagonist |

| 7h | trans-3,5-dimethyl | - | - | Antagonist |

Data extracted from abstracts referencing the primary literature. Detailed values would be found in the full publication.

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, it activates adenylyl cyclase, which in turn leads to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to the cellular response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-HT4 receptor ligands derived from the 4-amino-5-chloro-2-methoxybenzoic acid scaffold.

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous solvent such as dichloromethane, oxalyl chloride (2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is redissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of the appropriate substituted 1-piperidineethanol (1.1 equivalents) and triethylamine (2.2 equivalents) in dichloromethane. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Tissue Preparation: Rat striatum is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.

-

Assay Conditions: The binding assay is performed in a final volume of 250 µL containing the membrane preparation, [3H]GR113808 (a high-affinity 5-HT4 antagonist radioligand) at a concentration of approximately 0.1-0.2 nM, and the test compound at various concentrations.

-

Incubation and Filtration: The mixture is incubated at 25 °C for a specified time (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 antagonist (e.g., 1 µM GR113808). The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Preparation: A segment of guinea pig ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37 °C, and gassed with 95% O2 / 5% CO2. The tissue is connected to an isometric force transducer to record contractions.

-

Agonist Activity: Cumulative concentration-response curves to the test compounds are constructed. The potency of agonists is expressed as the pEC50 (-log EC50).

-

Antagonist Activity: To determine the potency of antagonists, concentration-response curves to a standard 5-HT4 agonist (e.g., 5-HT) are generated in the absence and presence of increasing concentrations of the antagonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve, is calculated using a Schild plot analysis.

The following diagram outlines the workflow for determining the pharmacological profile of a test compound:

Conclusion

This compound and its amino-substituted analog are valuable building blocks in drug discovery. The successful development of potent and selective 5-HT4 receptor modulators from the 4-amino-5-chloro-2-methoxybenzoic acid scaffold highlights the potential of this chemical class. The detailed synthetic and pharmacological protocols provided in this guide offer a framework for researchers to explore this and related scaffolds for the development of novel therapeutic agents. The ability to fine-tune the pharmacological activity from agonist to antagonist by simple structural modifications underscores the rich structure-activity relationships inherent in this class of compounds, making it a continued area of interest for medicinal chemists.

References

Methodological & Application

Synthesis Protocol for 4,5-Dichloro-2-methoxybenzoic Acid: An Application Note for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 4,5-dichloro-2-methoxybenzoic acid, a valuable building block in the development of pharmaceuticals and other biologically active molecules. The primary synthetic route involves the regioselective dichlorination of 2-methoxybenzoic acid. This application note details the necessary reagents, optimal reaction conditions, and purification methods to obtain a high-purity final product. All quantitative data is presented in tabular format for clarity, and a workflow diagram is provided for easy visualization of the synthesis process.

Introduction

This compound is an important intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1] Its substituted benzoic acid structure serves as a scaffold for the creation of more complex molecules with potential therapeutic applications. The synthesis of this compound is primarily achieved through the electrophilic chlorination of 2-methoxybenzoic acid. The electron-donating methoxy group directs the incoming chlorine atoms to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, the para-positions (4 and 5) are preferentially chlorinated. This document outlines a detailed protocol for this synthesis.

Synthesis Pathway

The synthesis of this compound is achieved through the direct dichlorination of 2-methoxybenzoic acid using a suitable chlorinating agent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on established chlorination methodologies for activated aromatic rings, adapted for the specific synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Methoxybenzoic acid | ≥98% | Sigma-Aldrich |

| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich |

| Acetic Acid | Glacial | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Alfa Aesar |

| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker |

| Deionized Water | - | In-house |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (65.7 mmol) of 2-methoxybenzoic acid in 100 mL of glacial acetic acid.

-

Chlorination: To the stirred solution, add 35.1 g (263 mmol, 4.0 equivalents) of N-chlorosuccinimide in one portion.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of deionized water to remove acetic acid and succinimide.

-

Purification:

-

Dissolve the crude product in 150 mL of dichloromethane.

-

Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.

-

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 2-Methoxybenzoic acid |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Molar Ratio (Substrate:NCS) | 1:4 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 178-181 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (s, 1H), 7.28 (s, 1H), 4.05 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 157.2, 133.8, 132.5, 128.9, 124.1, 113.9, 57.1 |

| IR (KBr, cm⁻¹) | 3440-2500 (br, O-H), 1705 (C=O), 1590, 1470, 1250, 1030, 880 |

| Mass Spectrum (EI) | m/z 220 (M⁺), 205, 177, 149 |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Chlorosuccinimide is a corrosive and moisture-sensitive solid. Handle with care.

-

Glacial acetic acid is corrosive and has a strong odor. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment measures.

-

Handle hydrochloric acid with extreme care as it is highly corrosive.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 2-methoxybenzoic acid. The use of N-chlorosuccinimide as the chlorinating agent in acetic acid offers a practical approach for researchers in need of this important synthetic intermediate. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

Characterization of 4,5-Dichloro-2-methoxybenzoic Acid: A Guide to Analytical Methods

For Immediate Release

This document provides detailed application notes and protocols for the comprehensive characterization of 4,5-Dichloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. The analytical methods outlined below are designed for researchers, scientists, and drug development professionals to ensure accurate identification, purity assessment, and quantification of this molecule.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is suitable for direct analysis, while Gas Chromatography (GC) requires derivatization to enhance volatility.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for the analysis of this compound. The acidic nature of the analyte necessitates a mobile phase with a low pH to ensure it is in its non-ionized form, promoting retention on a nonpolar stationary phase.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid to suppress the ionization of the carboxylic acid group.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm and 285 nm, corresponding to the UV maxima of the substituted benzene ring.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

| Parameter | Expected Value |

| Retention Time (t_R_) | ~ 5-7 min |

| Limit of Detection (LOD) | ~ 0.5 µg/mL |

| Limit of Quantitation (LOQ) | ~ 1.5 µg/mL |

| Linearity (r²) | > 0.999 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information, making it ideal for impurity profiling. Due to the low volatility of the carboxylic acid, derivatization to its methyl ester is required prior to analysis.

Experimental Protocol: GC-MS after Derivatization

-

Derivatization (Methylation):

-

Dissolve approximately 1 mg of this compound in 1 mL of methanol.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 2 hours.

-